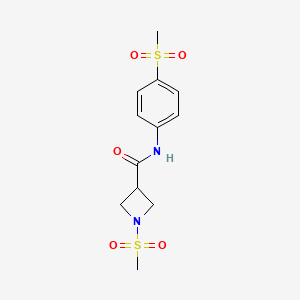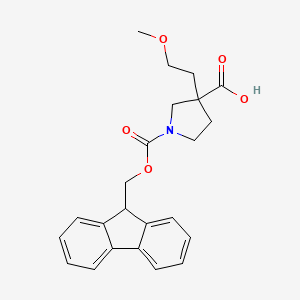![molecular formula C7H3BrClFN2 B2707743 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine CAS No. 1427423-42-4](/img/structure/B2707743.png)
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyrazolo[1,5-A]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
生化学分析
Cellular Effects
Its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, remains to be fully explored .
Dosage Effects in Animal Models
The effects of different dosages of 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine in animal models, including any threshold effects and toxic or adverse effects at high doses, have not been extensively studied .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate substituted hydrazines with pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the pyrazolo[1,5-A]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and conditions is crucial to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) chloride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of oxides or reduced compounds, respectively.
科学的研究の応用
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, such as tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound is used in studying the biological pathways and mechanisms involved in cell proliferation, differentiation, and survival.
Chemical Biology: It serves as a probe for investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science due to its unique chemical properties.
作用機序
The mechanism of action of 3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.
類似化合物との比較
Similar Compounds
3-Bromo-5-chloro-4-formylpyridine: Similar in structure but with a formyl group instead of a fluorine atom.
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazolo core but have different substituents and applications.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern and are used as TRK inhibitors.
Uniqueness
3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine is unique due to the presence of three different halogen atoms, which impart distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing molecules with specific biological activities and chemical properties.
特性
IUPAC Name |
3-bromo-5-chloro-4-fluoropyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-3-11-12-2-1-5(9)6(10)7(4)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVHKUZWIQWGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)


![5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2707666.png)




![2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride](/img/structure/B2707673.png)

![{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2707679.png)
![2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide](/img/structure/B2707681.png)


